Octyldodecanol
Overview
Description
Octyldodecanol is a long-chain fatty alcohol used in various applications due to its unique chemical and physical properties. It is notable for its synthesis process, molecular structure, and distinct chemical and physical characteristics.
Synthesis Analysis
- Synthesis of octyldodecanol involves complex chemical reactions, including hydrogenation and esterification processes. A study on the hydrosilylation of allyl alcohol discusses the synthesis of complex organic compounds, highlighting the intricacies of such chemical processes (Zhang & Laine, 2000).
Molecular Structure Analysis
- The molecular structure of octyldodecanol is characterized by a long hydrocarbon chain, which contributes to its hydrophobic nature. The study on octabromoperylene dianhydride provides insights into the molecular structures of complex organic compounds and their electronic properties (Kumar et al., 2016).
Chemical Reactions and Properties
- Octyldodecanol undergoes various chemical reactions such as oxidation and reduction. The research on hydrogen bond-directed assembly of silsesquioxanes cubes highlights the reactivity of molecules with multiple functional groups (Voisin et al., 2017).
Physical Properties Analysis
- The physical properties of octyldodecanol, like melting point and solubility, are influenced by its molecular structure. A study on monolayer structure and evaporation resistance discusses the physical interactions of long-chain alcohols and their impact on physical properties (Henry et al., 2010).
Chemical Properties Analysis
- Octyldodecanol's chemical properties, such as reactivity and stability, are central to its applications. The synthesis of highly reducing neutral "extended viologen" and its structural analysis give an understanding of the chemical properties of complex organic molecules (Porter et al., 2005).
Scientific Research Applications
Gas-Liquid Chromatography : Octadecyl glyceryl ether (batyl alcohol), related to octyldodecanol, has been identified as an acceptable internal standard for determining monoglycerides and propylene glycol ester emulsifiers in gas-liquid chromatography (See, Thornton, & Hasenhuettl, 1990).
Transdermal Drug Delivery : A study optimized an octyldodecanol-based nanoemulsion for the transdermal delivery of ceramide IIIB (Su et al., 2017).
Substitution for 1-Octanol : Octyldodecanol and oleyl alcohol have been identified as good substitutes for 1-octanol in the determination of partition coefficients, potentially enhancing the dermal permeation of parabens (Mbah, 2007).
Contact Allergen in Cosmetics : Octyldodecyl xyloside, a compound related to octyldodecanol, has been identified as a novel contact allergen in cosmetic skin serums (Wilkinson & Powis, 2011).
Contact Dermatitis in Clotrimazole Cream : Octyldodecanol, as a component of clotrimazole cream, has been reported to cause contact dermatitis in some individuals (Dharmagunawardena & Charles-Holmes, 1997).
Safety Assessment in Cosmetics : The safety of Octyldodecyl Stearoyl Stearate, a derivative of octyldodecanol, for use in cosmetic formulations has not been conclusively determined (Andersen, 2001).
Effect on Skin Microflora : Dexamethasone 0.02% in Eutanol G, which contains octyldodecanol, significantly increased certain bacterial counts in the pilosebaceous ducts (Gloor, Funder, & Franke, 1978).
Future Directions
The global Octyldodecanol market size is forecast to grow from USD 1.47 billion in 2018 to USD XX billion by 2028, at a CAGR of 4.4% from 2021-2028 . The cosmetic grade segment is projected to account for the highest share of the overall octyl dodecanol market during the forecast period, owing to its wide applicability in the personal care industry and increasing demand for natural products .
properties
IUPAC Name |
2-octyldodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEACJMVNYZDSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036288 | |
Record name | 2-Octyl-1-dodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Dodecanol, 2-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Octyl-1-dodecanol | |
CAS RN |
5333-42-6 | |
Record name | 2-Octyldodecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5333-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyldodecanol [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyldodecanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Octyl-1-dodecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Dodecanol, 2-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Octyl-1-dodecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-octyldodecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYLDODECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461N1O614Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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